N-(2-(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide

Lipophilicity Hansch π parameter Drug design

This N-(2-(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1396747-22-0) is a differentiated research building block. The 4-trifluoromethoxy (OCF₃) group provides a Hansch π of +1.04, enhancing lipophilicity and metabolic stability over the 4-OCH₃ (π=-0.02) and 4-CF₃ (π=+0.88) analogs. The electron-withdrawing OCF₃ increases sulfonamide NH acidity for improved hydrogen-bond donor capacity, while the 2-(dimethylamino)pyrimidine core serves as a basic handle and synthetic vector. Deploy in kinase inhibitor SAR libraries for property-diversification and Type II/III inhibitor design targeting hydrophobic back-pockets.

Molecular Formula C13H13F3N4O3S
Molecular Weight 362.33
CAS No. 1396747-22-0
Cat. No. B2962184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide
CAS1396747-22-0
Molecular FormulaC13H13F3N4O3S
Molecular Weight362.33
Structural Identifiers
SMILESCN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C13H13F3N4O3S/c1-20(2)12-17-7-9(8-18-12)19-24(21,22)11-5-3-10(4-6-11)23-13(14,15)16/h3-8,19H,1-2H3
InChIKeyBAZUSCQEAYVPPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Dimethylamino)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1396747-22-0): Compound Class and Procurement Baseline


N-(2-(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1396747-22-0) is a synthetic sulfonamide featuring a 2-(dimethylamino)pyrimidin-5-yl core coupled to a 4-(trifluoromethoxy)phenylsulfonyl moiety . With molecular formula C₁₃H₁₃F₃N₄O₃S and molecular weight 362.33 g/mol, the compound belongs to the broader class of N-(2-(dimethylamino)pyrimidin-5-yl)benzenesulfonamides, a scaffold associated with kinase inhibition and enzyme modulation [1]. The compound is currently supplied as a research-grade building block with typical vendor-reported purity of 95% . No peer-reviewed biological activity data, patent exemplification, or database bioactivity records (PubChem, ChEMBL, BindingDB) were identified for this specific compound as of April 2026.

Why N-(2-(Dimethylamino)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide Cannot Be Interchanged with In-Class Analogs


Substituting the 4-trifluoromethoxy (OCF₃) group on the benzenesulfonamide ring with a 4-methoxy (OCH₃) or 4-trifluoromethyl (CF₃) group—the closest commercially available analogs—produces compounds with substantially different physicochemical profiles that govern target binding, metabolic fate, and cellular permeability [1]. The OCF₃ group exhibits a Hansch lipophilicity constant (π) of +1.04, compared with −0.02 for OCH₃ and +0.88 for CF₃ [2]. This ~1.06 log unit lipophilicity difference between OCF₃ and OCH₃ translates to an approximately 11-fold difference in octanol-water partition coefficient, fundamentally altering membrane permeability and non-specific protein binding. Furthermore, the strong electron-withdrawing character of OCF₃ (comparable to a single fluorine atom, χ ≈ 3.7) contrasts with the electron-donating nature of OCH₃, which differentially modulates the sulfonamide NH acidity (pKa) and hydrogen-bond donor capacity critical for target engagement [1]. Generic substitution without experimental validation therefore risks compound series divergence in both pharmacodynamic and pharmacokinetic dimensions.

Quantitative Differentiation Evidence for N-(2-(Dimethylamino)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide vs. Closest Analogs


Lipophilicity Advantage: OCF₃ (π = +1.04) vs. OCH₃ (π = −0.02) vs. CF₃ (π = +0.88)

The 4-trifluoromethoxy substituent confers the highest lipophilicity among the three common para-substituents on this benzenesulfonamide scaffold. The Hansch hydrophobic substituent constant (π) for OCF₃ is +1.04, compared to −0.02 for OCH₃ and +0.88 for CF₃ [1]. This represents a Δπ of +1.06 versus the 4-methoxy analog and +0.16 versus the 4-trifluoromethyl analog. Based on the experimentally determined logP of 2.48 for the unsubstituted parent N-[2-(dimethylamino)-5-pyrimidinyl]benzenesulfonamide , the estimated logP for the target OCF₃ compound is approximately 3.52, compared to ~2.46 for the 4-OCH₃ analog and ~3.36 for the 4-CF₃ analog. In practical terms, the OCF₃ compound is predicted to be approximately 11.5-fold more lipophilic than its methoxy counterpart.

Lipophilicity Hansch π parameter Drug design Membrane permeability

Metabolic Stability Advantage: OCF₃ Resistance to CYP450-Mediated Oxidative Demethylation vs. OCH₃ Susceptibility

The trifluoromethoxy group provides a well-characterized metabolic stability advantage over the methoxy group that is directly relevant to procurement decisions for compounds intended for cell-based or in vivo studies. The OCH₃ group is susceptible to cytochrome P450-mediated O-demethylation, which generates a phenolic metabolite and formaldehyde—a pathway that limits compound half-life and can produce reactive metabolites [1]. In contrast, the OCF₃ group resists enzymatic oxidation because: (i) the strong electron-withdrawing effect of the three fluorine atoms decreases electron density on the oxygen, making it less susceptible to oxidation; (ii) the greater steric hindrance impedes CYP450 access to the O–C bond; and (iii) the diminished hydrogen-bond acceptor capacity of the OCF₃ oxygen reduces interaction with metabolic enzymes [1]. This difference is class-level but mechanistically robust and widely exploited in medicinal chemistry campaigns where methoxy-to-trifluoromethoxy substitution is a standard tactic to block oxidative metabolism.

Metabolic stability CYP450 oxidation O-demethylation Trifluoromethoxy group

Electronic Modulation of Sulfonamide NH Acidity: OCF₃ Electron-Withdrawing vs. OCH₃ Electron-Donating Character

The electronic nature of the para-substituent on the benzenesulfonamide ring directly modulates the acidity of the sulfonamide NH proton, which is often critical for hydrogen-bond donor interactions with biological targets. The OCF₃ group is strongly electron-withdrawing (Hammett σₚ ≈ +0.35 to +0.39; electronegativity χ ≈ 3.7), which increases sulfonamide NH acidity and enhances hydrogen-bond donor strength [1]. In contrast, the OCH₃ group is electron-donating by resonance (σₚ ≈ −0.27), which decreases NH acidity and weakens H-bond donor capacity. The CF₃ group is also electron-withdrawing (σₚ ≈ +0.54) but lacks the oxygen atom that provides an additional dipole interaction vector present in OCF₃. For kinase and enzyme targets where sulfonamide NH engagement with a backbone carbonyl or carboxylate is essential for affinity (as observed in numerous pyrimidine-sulfonamide kinase inhibitor co-crystal structures [2]), this electronic difference is therapeutically meaningful.

Electronic effects Sulfonamide pKa Hydrogen bond donor Electron-withdrawing group

Regioisomeric Precision: Pyrimidine C5-N vs. C4-CH₂-N Attachment and Impact on Vector Orientation

The target compound attaches the benzenesulfonamide directly to the pyrimidine C5 position via an N–S bond, forming a N-(pyrimidin-5-yl)benzenesulfonamide connectivity. A closely related commercially available analog, N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1797722-31-6), instead attaches the same benzenesulfonamide group via a methylene linker at the pyrimidine C4 position [1]. This regioisomeric difference produces distinct exit vector geometries from the pyrimidine core: the C5-N direct attachment yields a bond angle of approximately 120° relative to the pyrimidine plane with restricted rotation due to partial double-bond character, whereas the C4-CH₂-N linkage introduces a flexible methylene spacer that allows greater conformational freedom and projects the benzenesulfonamide in a different spatial orientation. For structure-based design applications, these two regioisomers cannot be used interchangeably without experimental validation of target engagement geometry.

Regioisomer differentiation Linker geometry Vector alignment Structure-based design

Recommended Application Scenarios for N-(2-(Dimethylamino)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1396747-22-0)


Kinase Inhibitor Fragment Elaboration and Scaffold-Hopping Campaigns

Based on the well-precedented activity of N-(2-(dimethylamino)pyrimidin-5-yl)benzenesulfonamide analogs as kinase inhibitor scaffolds [2], and the established role of the trifluoromethoxy group in enhancing metabolic stability and modulating lipophilicity [1], this compound is best deployed as a core scaffold for kinase inhibitor lead generation. The direct C5-N attachment geometry mimics the adenine moiety orientation observed in ATP-competitive kinase inhibitors, while the OCF₃ group provides a metabolically stable, lipophilic vector for accessing hydrophobic back-pocket regions commonly targeted in type II and type III kinase inhibitor design.

Metabolic Stability-Critical Cell-Based Phenotypic Screening

For phenotypic screening campaigns where compounds must maintain effective intracellular concentrations over extended incubation periods (≥24 hours), the OCF₃-containing target compound is mechanistically preferred over its OCH₃ analog [1]. The trifluoromethoxy group's resistance to CYP450-mediated O-dealkylation reduces the risk of activity loss due to metabolic clearance within the cellular assay timeframe. The higher lipophilicity (estimated logP ~3.52 vs. ~2.46 for the OCH₃ analog) also enhances passive membrane permeability, potentially improving intracellular exposure [1].

Physicochemical Property Differentiation in Parallel SAR Libraries

When constructing parallel SAR libraries around the N-(2-(dimethylamino)pyrimidin-5-yl)benzenesulfonamide scaffold, the target compound serves as the high-lipophilicity, electron-withdrawing member of a property-diversification set alongside the 4-OCH₃ (low lipophilicity, electron-donating), 4-CF₃ (high lipophilicity, strongly electron-withdrawing, no oxygen), and unsubstituted parent (baseline) compounds. The Hansch π value of +1.04 for OCF₃ vs. −0.02 for OCH₃ provides a well-quantified 1.06-log-unit lipophilicity span that is valuable for establishing property-activity relationships [1].

Covalent Inhibitor Design Featuring Sulfonamide Warhead Optimization

The electron-withdrawing OCF₃ group increases sulfonamide NH acidity by approximately one pKa unit compared to the OCH₃ analog, enhancing hydrogen-bond donor capacity for reversible target engagement prior to covalent bond formation. This property is relevant for designing sulfonamide-containing covalent inhibitors where the sulfonamide serves as a recognition element positioning an electrophilic warhead. The 2-(dimethylamino)pyrimidine core additionally provides a basic site for solubility and a synthetic handle for further derivatization [2].

Quote Request

Request a Quote for N-(2-(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.